molecular formula C10H6BrNO B582040 3-Bromoquinoline-2-carbaldehyde CAS No. 898559-24-5

3-Bromoquinoline-2-carbaldehyde

Cat. No.: B582040
CAS No.: 898559-24-5
M. Wt: 236.068
InChI Key: PJFNHALOBWCFMD-UHFFFAOYSA-N
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Description

3-Bromoquinoline-2-carbaldehyde is an organic compound belonging to the quinoline family. Quinolines are aromatic compounds that consist of a benzene ring fused with a pyridine ring. The presence of a bromine atom at the third position and an aldehyde group at the second position of the quinoline ring makes this compound a unique and valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where 3-bromoaniline is reacted with formylating agents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde . Another method includes the oxidation of 3-bromoquinoline-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC, MnO2

    Reduction: NaBH4, LiAlH4

    Substitution: NaOCH3, KOtBu

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Bromoquinoline-2-carbaldehyde largely depends on its application. In medicinal chemistry, it interacts with various molecular targets, including enzymes and receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 2-Methylquinoline-3-carbaldehyde
  • 2-Nitroquinoline-3-carbaldehyde

Comparison: 3-Bromoquinoline-2-carbaldehyde is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to other similar compounds. For instance, the bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets . Additionally, the electronic effects of the bromine atom can alter the compound’s chemical reactivity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

3-bromoquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFNHALOBWCFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723222
Record name 3-Bromoquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898559-24-5
Record name 3-Bromoquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To isopropylmagnesium chloride lithium chloride complex solution (1.3M in THF; 50 mL, 65 mmol) was added 2,2,6,6-tetramethylpiperidine (11.5 mL, 68.3 mmol) dropwise, and the mixture was stirred overnight at room temperature. To 55 mL of the resulting solution at −25° C. under N2 was added 3-bromoquinoline (6.52 mL, 48 mmol) dropwise, and the reaction was stirred for 1 hour. DMF (3 mL) was added, and the reaction was slowly warmed to room temperature and monitored by analytical LCMS. The mixture was quenched with saturated aqueous NH4Cl and worked-up. The residue was purified by silica gel chromatography to give the title compound.
[Compound]
Name
resulting solution
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
6.52 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
11.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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